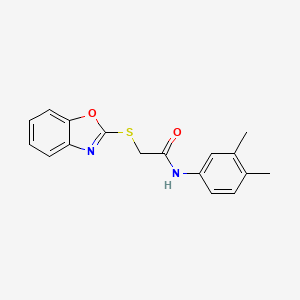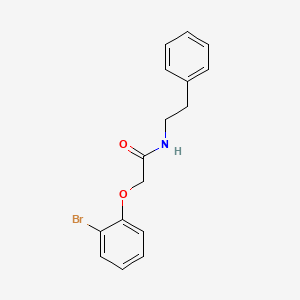![molecular formula C23H22N6O3 B5577337 3-({4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5577337.png)
3-({4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemical entities known for their potential in various biological and chemical applications. While specific data on this compound is limited, its structural analogs have been extensively studied for their biological and chemical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves nucleophilic substitution reactions and condensation processes, employing different spectral studies for characterization. For example, Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives showing potential anticancer activity, highlighting the relevance of similar structures in therapeutic research (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular and crystal structures of similar compounds reveal details about their geometric and electronic configurations, essential for understanding their reactivity and interaction with biological targets. For instance, Karczmarzyk and Malinka (2004) detailed the crystal and molecular structures of related compounds, providing insight into their conformational dynamics and interaction potential (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Compounds of this class typically participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and redox processes. For example, Yu et al. (2014) developed a method for regioselective synthesis of chromeno[4,3-d]imidazo[1,2-a]pyridin-6-one derivatives, showcasing the chemical versatility of this scaffold (Yu et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for the application and handling of these compounds. While specific data on 3-({4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one is not available, analogs demonstrate a range of physical characteristics important for their practical use.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for the application of these compounds in various fields. Studies such as those by Zhang et al. (2021) on piperidine-mediated cyclization of chromenones highlight the reactivity patterns and potential utility of similar structures (Zhang et al., 2021).
Aplicaciones Científicas De Investigación
Anticancer Applications
The compound has shown promise in anticancer research, particularly due to its antiproliferative effects against various human cancer cell lines. In a study by Mallesha et al. (2012), derivatives of similar compounds were synthesized and evaluated for their antiproliferative effect using the MTT assay method against four human cancer cell lines, where some compounds exhibited significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).
Antimicrobial and Antioxidant Properties
Another area of application for this compound is in the development of novel antibacterial and antioxidant agents. Al-ayed's research demonstrated the synthesis of compounds from 4-hydroxy coumarin, which exhibited significant antibacterial activity against specific strains, as well as varying degrees of antioxidant activities, indicating the potential for these compounds in antibacterial and antioxidant applications (Al-ayed, 2011).
Novel Synthetic Pathways and Chemical Reactivity
The compound's synthesis and reactivity also offer valuable insights into novel synthetic pathways and chemical reactivity, contributing to advancements in organic chemistry. For instance, the work by Ali and Abdel-Monem (2008) on chemoselective pathways to 3-Heteroaryliminomethyl-4-Oxo-4H-Chromenes provides a basis for understanding the reactivity of similar compounds and their potential applications in synthetic chemistry (Ali & Abdel-Monem, 2008).
Biological Evaluation for Therapeutic Applications
Further, the synthesis and biological evaluation of thiazolidinone derivatives by Patel et al. (2012) highlight the potential therapeutic applications of such compounds. These derivatives were assessed for their antimicrobial activity against a range of bacteria and fungi, demonstrating the broad scope of biological activities associated with these compounds (Patel, Kumari, & Patel, 2012).
Mecanismo De Acción
The mechanism of action of imidazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the development of new imidazole derivatives with improved properties and activities is a promising area of research.
Propiedades
IUPAC Name |
3-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-15-16(2)29(14-26-15)21-12-20(24-13-25-21)27-7-9-28(10-8-27)22(30)18-11-17-5-3-4-6-19(17)32-23(18)31/h3-6,11-14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJKBPBVYANSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)
![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)
![N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide](/img/structure/B5577271.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)

![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)
![3-cyclobutyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B5577313.png)
![1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5577316.png)

![(3aS*,6aS*)-2-allyl-5-(4-methylphthalazin-1-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5577325.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5577326.png)
![(3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5577334.png)